molecular formula C18H14Cl2N4O3 B2979839 2-(2,4-Dichlorophenoxy)-1-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone CAS No. 1324679-30-2

2-(2,4-Dichlorophenoxy)-1-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone

Cat. No.: B2979839
CAS No.: 1324679-30-2
M. Wt: 405.24
InChI Key: MJIHITWXIVNXDI-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-1-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H14Cl2N4O3 and its molecular weight is 405.24. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Activities

Research indicates that compounds featuring oxadiazole and azetidinone groups exhibit significant antimicrobial and antifungal activities. For instance, novel derivatives containing azetidinones have been prepared and evaluated for their antimicrobial efficacy against various bacterial and fungal strains, showing promising results (Salimon et al., 2011; Sreeramulu & Ashokgajapathiraju, 2014). These findings underscore the potential of such compounds in addressing microbial resistance through the development of new antimicrobial agents.

Potential Anticancer Activities

Compounds with 1,2,4-oxadiazole and azetidinone moieties have also been explored for their anticancer potential. Certain synthesized molecules have demonstrated activity against a range of cancer cell lines, suggesting that modifications to the chemical structure of these compounds could enhance their efficacy as anticancer agents (Maftei et al., 2016). This research avenue is particularly promising for the development of new therapeutic options for cancer treatment.

Synthesis and Characterization

The synthesis and characterization of these compounds are crucial steps in understanding their biological activities. Advanced synthetic methods have enabled the creation of diverse heterocyclic compounds with potential biological applications, including antimicrobial and anticancer activities (Desai & Dodiya, 2014). These methodologies not only facilitate the production of novel compounds but also aid in the exploration of their mechanism of action and potential therapeutic uses.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-1-[3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N4O3/c19-13-3-4-15(14(20)6-13)26-10-16(25)24-8-12(9-24)18-22-17(23-27-18)11-2-1-5-21-7-11/h1-7,12H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJIHITWXIVNXDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)COC2=C(C=C(C=C2)Cl)Cl)C3=NC(=NO3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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